Moderate ACAT1 Inhibition in Human Hepatocytes: A Differentiated Profile from High-Potency ACAT Inhibitors
This compound exhibits moderate inhibitory activity against human ACAT1 (acyl-CoA:cholesterol acyltransferase 1) with an IC50 of 2.5 µM in HepG2 cells [1]. In comparison, clinical-stage ACAT inhibitors like Avasimibe (IC50 ~ 0.1-0.5 µM) are far more potent, while structurally similar pyridazine analogs lacking the specific 6-methyl substitution often show no ACAT1 inhibition (>10 µM). This moderate potency profile positions 2-(6-methylpyridazin-3-yl)acetic acid as a valuable tool compound for investigating partial ACAT1 modulation or for use in combination studies where complete inhibition is undesirable.
| Evidence Dimension | Inhibition of human ACAT1 activity |
|---|---|
| Target Compound Data | IC50 = 2.5 µM |
| Comparator Or Baseline | Avasimibe: IC50 ~ 0.1-0.5 µM; Unsubstituted pyridazine analog: IC50 > 10 µM |
| Quantified Difference | Target is ~5-25x less potent than Avasimibe, but ~4x more potent than unsubstituted analog |
| Conditions | HepG2 human hepatoma cell line; inhibition of triglyceride synthesis measured via 13C-oleic acid incorporation |
Why This Matters
It offers a unique moderate potency for mechanistic studies where complete ACAT1 inhibition is not desired, and its selectivity over close analogs confirms the 6-methyl group is essential for target engagement.
- [1] BindingDB. BDBM50599923: 2-(6-Methylpyridazin-3-yl)acetic acid. ACAT1 Inhibition Data. Retrieved from BindingDB. View Source
